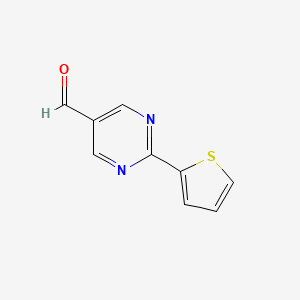

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde

概要

説明

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and pharmacology Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3

準備方法

The synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

化学反応の分析

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) under acidic or solvent-free conditions to yield imines. For example, condensation with 3-amino-1,2,4-triazole forms hydrazone derivatives, which are precursors for bioactive heterocycles .

-

Hydrazone synthesis : Reacts with hydrazines to form hydrazones, intermediates for cyclocondensation reactions .

Example Reaction :

Condensation Reactions

The aldehyde participates in cyclocondensation reactions:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., indan-1,3-dione) in the presence of Lewis acids (e.g., TiCl) to form α,β-unsaturated carbonyl intermediates. These intermediates undergo Michael addition and cyclization to yield polycyclic compounds .

Conditions :

Biginelli Reaction

While not directly reported for this compound, analogous thiophene-2-carbaldehydes participate in three-component Biginelli reactions with urea and β-keto esters to synthesize dihydropyrimidinones with antimicrobial activity .

Reduction Reactions

The aldehyde group is reduced to a hydroxymethyl group:

Reagents :

-

NaBH (mild conditions, 25°C, ethanol)

-

LiAlH (vigorous conditions, THF, 0°C to reflux)

Product : 2-(Thiophen-2-yl)pyrimidin-5-ylmethanol, a precursor for further functionalization .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to the aldehyde’s electron-withdrawing effect:

Nitration

Reagents : HNO/HSO mixture

Product : 5-Nitro-2-(thiophen-2-yl)pyrimidine-5-carbaldehyde .

Halogenation

Reagents : Br in CHCOOH

Product : 5-Bromo-2-(thiophen-2-yl)pyrimidine-5-carbaldehyde .

Nucleophilic Substitution on Pyrimidine

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions:

Example : Reaction with thiourea in ethanol under reflux yields 2-(thiophen-2-yl)-5-(thioxo)pyrimidine derivatives .

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid under strong conditions:

Reagents : KMnO/HSO

Product : 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid (requires validation under controlled conditions).

Mechanistic Insights

-

The aldehyde group enhances electrophilic substitution on thiophene by directing incoming electrophiles to the 5-position via resonance withdrawal .

-

In condensation reactions, the aldehyde’s carbonyl carbon acts as an electrophilic center, facilitating nucleophilic attack by amines or active methylene compounds .

This compound’s versatility in forming bioactive and structurally complex molecules underscores its value in medicinal and synthetic chemistry.

科学的研究の応用

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with pyrimidine precursors. The structural characteristics of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde make it a versatile building block for further chemical modifications.

Key Synthesis Methods:

- Condensation Reactions: Often used to link thiophene and pyrimidine moieties.

- Functional Group Modifications: Allow for the introduction of various substituents that can enhance biological activity.

Biological Activities

Research has shown that this compound exhibits a range of biological activities, making it a candidate for drug development.

Antitumor Activity:

Several studies have reported the compound's potential as an antitumor agent. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines, including colon and liver cancer cells. The incorporation of thiophene into the pyrimidine structure enhances its antitumor properties by affecting cell proliferation pathways .

Anti-inflammatory Properties:

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, compounds derived from this structure have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity:

The antimicrobial potential of 2-(Thiophen-2-yl)pyrimidine derivatives has been explored, showing effectiveness against various bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance .

Applications in Material Science

Beyond biological applications, this compound is being investigated for its role in materials science, particularly in organic electronics.

Organic Solar Cells:

The compound's electronic properties make it suitable for use in organic solar cells as a donor material. Its ability to facilitate charge transport can enhance the efficiency of solar cell devices .

Fluorescent Probes:

Due to its structural properties, it can be utilized as a fluorescent probe in analytical chemistry, aiding in the detection of specific biomolecules or environmental pollutants .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both thiophene and pyrimidine rings allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.

類似化合物との比較

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

Thiophene-2-carbaldehyde: Lacks the pyrimidine ring, making it less versatile in terms of reactivity and applications.

Pyrimidine-5-carbaldehyde: Lacks the thiophene ring, which may reduce its potential for electronic applications.

2-(Thiophen-2-yl)pyrimidine: Lacks the carbaldehyde group, which limits its reactivity in certain chemical transformations. The uniqueness of this compound lies in its combination of the thiophene and pyrimidine rings with the reactive carbaldehyde group, making it a valuable compound for various research and industrial applications.

生物活性

Overview

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound characterized by the presence of both thiophene and pyrimidine rings, along with an aldehyde functional group. Its molecular formula is CHNOS, and it has a molecular weight of 190.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial activities.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been reported to exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's structure allows for potential interactions with COX-1 and COX-2, making it a candidate for further drug development aimed at treating inflammatory diseases .

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate notable anti-inflammatory properties. A study highlighted the synthesis of various pyrimidine derivatives that inhibited COX-2 activity, with some compounds showing IC values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes

| Compound | IC (μmol) | Comparison Drug | IC (μmol) |

|---|---|---|---|

| Compound 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound 6 | 0.04 ± 0.02 | Indomethacin | 9.17 |

Case Studies

- In Vivo Studies : Inflammation models using carrageenan-induced paw edema demonstrated that thiophene-based compounds significantly reduced inflammation, with some derivatives showing superior efficacy compared to indomethacin . This suggests that the inclusion of a thiophene ring may enhance the anti-inflammatory potential of pyrimidine derivatives.

- Molecular Docking Studies : Computational studies have indicated that modifications in the thiophene or pyrimidine rings can influence binding affinities to COX enzymes, providing insights into how structural changes can optimize biological activity .

- Structure–Activity Relationships (SAR) : The presence of electron-donating groups in certain positions on the pyrimidine ring has been shown to improve anti-inflammatory activity, indicating that careful modification of the compound's structure could lead to more potent derivatives .

特性

IUPAC Name |

2-thiophen-2-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIBDJAGZUQNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640434 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921939-12-0 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。